molecular formula C5H4FNO B1302969 2-Fluoro-5-hydroxypyridine CAS No. 55758-32-2

2-Fluoro-5-hydroxypyridine

Cat. No. B1302969
CAS RN: 55758-32-2
M. Wt: 113.09 g/mol
InChI Key: HTRLNWYWOKWCLV-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxypyridine is a fluorinated pyridine derivative that has garnered interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The presence of both a fluorine atom and a hydroxyl group on the pyridine ring can significantly influence the molecule's chemical and biological properties, making it a valuable target for synthesis and study .

Synthesis Analysis

The synthesis of fluoropyridines, including 2-fluoro-5-hydroxypyridine, can be achieved through various methods. One efficient approach involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is applicable to 2- or 4-nitro-substituted pyridines . Another method for synthesizing 2-aminopyridine derivatives, which can be precursors to hydroxypyridines, uses a catalyst-free nucleophilic substitution of 2-fluoropyridine with acetamidine hydrochloride . Additionally, a radiosynthesis approach has been developed for 2-amino-5-[18F]fluoropyridines, which could be adapted for the synthesis of related hydroxypyridines .

Molecular Structure Analysis

The molecular structure of 2-fluoro-5-hydroxypyridine is characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the fifth position on the pyridine ring. This configuration can lead to interesting photophysical properties, as observed in a related molecule, 5-(4-fluorophenyl)-2-hydroxypyridine (FP2HP), which exhibits tautomerization between lactim and lactam forms . The electron-withdrawing effect of the fluorine atom and the electron-donating nature of the hydroxyl group can also influence the reactivity and stability of the molecule.

Chemical Reactions Analysis

Fluorinated pyridines, including 2-fluoro-5-hydroxypyridine, can undergo various chemical reactions. The fluorine atom can be introduced into the pyridine ring through selective fluorination reactions, which have been shown to proceed with high regioselectivity when activated by an amino or hydroxyl group at the C2 position . The halogen-rich intermediate, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrates the potential for further functionalization of fluoropyridines to create more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-5-hydroxypyridine are influenced by its functional groups. The fluorine atom contributes to the molecule's lipophilicity and stability, while the hydroxyl group can engage in hydrogen bonding, affecting the molecule's solubility and reactivity. The photophysical study of a related compound, FP2HP, suggests that the excited state properties of such molecules can be significantly different from their ground state, with implications for their behavior in various environments . The design and synthesis of fluorine-substituted hydroxypyridinones aim to leverage these properties for pharmaceutical applications .

Scientific Research Applications

1. Nucleoside Analogues Synthesis

2-Fluoro-5-hydroxypyridine derivatives have been explored in the synthesis of nucleoside analogues. For instance, 4-Amino-5-fluoro-2-pyridone, a derivative, was synthesized and transformed into various nucleosides such as 5-fluoro-3-deazacytidine and 5-fluoro-2′-deoxy-3-deazacytidine. These compounds are potential candidates for further study due to their structural similarity to nucleosides like cytidine, which play critical roles in biological processes (Nesnow & Heidelberger, 1975).

2. Study of Photophysical Properties

2-Fluoro-5-hydroxypyridine analogues have been studied for their unique photophysical properties. A study on 5-(4-fluorophenyl)-2-hydroxypyridine revealed insights into excited state lactim to lactam type tautomerization reactions, contributing to our understanding of fluorescent properties in certain chemical structures (Samanta et al., 2010).

3. Chelation-Enhanced Fluorescence

Research into the interaction of 5-(4-fluorophenyl)-2-hydroxypyridine with transition metal ions has provided insights into chelation-enhanced fluorescence. This could have implications for developing chemosensors based on structural changes in the presence of specific ions, demonstrating the potential of 2-Fluoro-5-hydroxypyridine derivatives in sensing applications (Samanta et al., 2010).

4. Fluorine-18 Labeling in Medicinal Chemistry

The compound FPyKYNE, based on the 2-fluoro-5-hydroxypyridine structure, has been developed for the fluorine-18 labeling of macromolecules using click chemistry. This has significant implications in the field of medicinal chemistry, particularly in the synthesis of radiotracers for medical imaging techniques like Positron Emission Tomography (Kuhnast et al., 2008).

5. Fluorescence Studies in Chemistry

Investigations into the fluorescence behavior of hydroxypyridines, including 2-Fluoro-5-hydroxypyridine derivatives, have provided valuable data on fluorescence yields and the effects of various solvents. This contributes to a broader understanding of the photophysical characteristics of these compounds (Weisstuch et al., 1975).

Safety And Hazards

2-Fluoro-5-hydroxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may be harmful if inhaled .

properties

IUPAC Name

6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5-2-1-4(8)3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRLNWYWOKWCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376742
Record name 2-Fluoro-5-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-hydroxypyridine

CAS RN

55758-32-2
Record name 2-Fluoro-5-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoropyridin-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Li, H Zhu, Y Liu, L Yang, Q Fan, Z Xie, ZG Le - RSC advances, 2022 - pubs.rsc.org
… A 45% yield of 4j (1.02 g) was formed with 8 mmol 2-fluoro-5-hydroxypyridine and 12 mmol of 2a under the optimal conditions, which further demonstrate the practical synthetic value of …
Number of citations: 3 0-pubs-rsc-org.brum.beds.ac.uk
AL Gill, M Frederickson, A Cleasby… - Journal of medicinal …, 2005 - ACS Publications
… Sodium hydride (60% dispersion in oil, 0.265 g, 6.63 mmol) was added portionwise to a solution of 2-fluoro-5-hydroxypyridine (0.3 g, 2.65 mmol) in DMF (6 mL) at room temperature, …
Number of citations: 224 0-pubs-acs-org.brum.beds.ac.uk
KM Gardinier, DL Gernert, WJ Porter… - Journal of medicinal …, 2016 - ACS Publications
… To a solution of 2-fluoro-5-hydroxypyridine (26) (2.0 g, 17.68 mmol) in dimethylformamide (59.0 mL, 762.37 mmol) was added cesium carbonate (17.2 g, 53.05 mmol), followed by 2-(2-…
Number of citations: 52 0-pubs-acs-org.brum.beds.ac.uk

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